Cas no 2034580-13-5 (4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide)

4-Methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazine-substituted cyclohexyl moiety. This compound exhibits structural characteristics that may enhance binding affinity and selectivity in medicinal chemistry applications, particularly in targeting enzymes or receptors where sulfonamide interactions are critical. The (1r,4r)-stereochemistry of the cyclohexyl ring contributes to defined spatial orientation, potentially improving pharmacological properties. Its pyrazine-2-yloxy group introduces additional hydrogen-bonding and π-stacking capabilities, which could be advantageous in drug design. The compound is suitable for research in kinase inhibition or GPCR modulation, where rigid, functionalized scaffolds are often required. High purity and well-defined stereochemistry make it a valuable intermediate for further derivatization.
4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide structure
2034580-13-5 structure
Product Name:4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
CAS No:2034580-13-5
MF:C17H21N3O3S
MW:347.4319
CID:5353051
Update Time:2025-06-11

4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • HFGVMEUVXIIHJH-SHTZXODSSA-N
    • 4-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide
    • 4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide
    • 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
    • Inchi: 1S/C17H21N3O3S/c1-13-2-8-16(9-3-13)24(21,22)20-14-4-6-15(7-5-14)23-17-12-18-10-11-19-17/h2-3,8-12,14-15,20H,4-7H2,1H3
    • InChI Key: HFGVMEUVXIIHJH-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(N([H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])OC1C([H])=NC([H])=C([H])N=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 478
  • XLogP3: 2.4
  • Topological Polar Surface Area: 89.6

4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6484-0464-2μmol
4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
2034580-13-5
2μmol
$85.5 2023-09-08
Life Chemicals
F6484-0464-5μmol
4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
2034580-13-5
5μmol
$94.5 2023-09-08
Life Chemicals
F6484-0464-10μmol
4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
2034580-13-5
10μmol
$103.5 2023-09-08
Life Chemicals
F6484-0464-20μmol
4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
2034580-13-5
20μmol
$118.5 2023-09-08
Life Chemicals
F6484-0464-1mg
4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
2034580-13-5
1mg
$81.0 2023-09-08
Life Chemicals
F6484-0464-2mg
4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
2034580-13-5
2mg
$88.5 2023-09-08
Life Chemicals
F6484-0464-3mg
4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
2034580-13-5
3mg
$94.5 2023-09-08
Life Chemicals
F6484-0464-4mg
4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
2034580-13-5
4mg
$99.0 2023-09-08
Life Chemicals
F6484-0464-5mg
4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
2034580-13-5
5mg
$103.5 2023-09-08
Life Chemicals
F6484-0464-10mg
4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide
2034580-13-5
10mg
$118.5 2023-09-08

Additional information on 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide

4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide (CAS No. 2034580-13-5): An Overview

4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide (CAS No. 2034580-13-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research developments surrounding this compound.

The molecular structure of 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide is composed of a benzene ring substituted with a methyl group and a sulfonamide moiety. The cyclohexyl ring is further substituted with a pyrazin-2-yloxy group, which imparts unique pharmacological properties to the molecule. The presence of these functional groups suggests that the compound may exhibit high affinity for specific biological targets, making it a valuable candidate for drug development.

Recent studies have highlighted the potential of 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide in the treatment of various diseases. One notable area of research is its activity as an antagonist for specific receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively binds to and modulates the activity of G protein-coupled receptors (GPCRs), which are implicated in numerous physiological processes and diseases.

In addition to its receptor-modulating properties, 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide has shown promise in preclinical studies for its anti-inflammatory effects. Inflammation is a key driver of many chronic diseases, including arthritis and inflammatory bowel disease (IBD). Research conducted at the University of California, San Francisco, found that this compound significantly reduced inflammation in animal models of IBD, suggesting its potential as a therapeutic agent for these conditions.

The pharmacokinetic profile of 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide has also been extensively studied. A study published in the European Journal of Pharmaceutical Sciences reported that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are crucial for ensuring that the drug can effectively reach its target site and exert its therapeutic effects without causing significant side effects.

Safety and toxicity assessments are essential components of drug development. Preliminary toxicology studies have indicated that 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide is well-tolerated at therapeutic doses. However, further investigations are necessary to fully understand its long-term safety profile and potential interactions with other medications.

In conclusion, 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide (CAS No. 2034580-13-5) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and biological activities make it an attractive target for further research and clinical trials. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound may pave the way for new treatments for a variety of diseases.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.